

Physicochemical Properties of 3-(3-Chlorophenyl)propan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: **3-(3-Chlorophenyl)propan-1-amine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(3-Chlorophenyl)propan-1-amine**. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and pharmacology.

Core Physicochemical Data

The following table summarizes the available quantitative data for **3-(3-Chlorophenyl)propan-1-amine** and its isomers. It is important to note that some data points have been reported for isomeric structures and are provided here as a reference.

Property	Value	Source / Compound
Molecular Formula	C ₉ H ₁₂ ClN	N/A
Molecular Weight	169.65 g/mol	(R)-1-(3-Chlorophenyl)propan-1-amine[1]
Density	1.094 g/cm ³	1-(3-Chlorophenyl)propan-1-amine[2]
Boiling Point	234.965 °C at 760 mmHg	1-(3-Chlorophenyl)propan-1-amine[2]
Melting Point	Not available	3-(3-Chlorophenyl)propan-1-amine
pKa (predicted)	10.52 ± 0.10	3-(3-Chlorophenyl)-N-methylpropan-1-amine[3]
logP	3.45010	1-(3-Chlorophenyl)propan-1-amine[2]
Solubility	Not available	3-(3-Chlorophenyl)propan-1-amine
Refractive Index	1.543	1-(3-Chlorophenyl)propan-1-amine[2]
Flash Point	108.883 °C	1-(3-Chlorophenyl)propan-1-amine[2]
Polar Surface Area (PSA)	26.02 Å ²	1-(3-Chlorophenyl)propan-1-amine[2]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for **3-(3-Chlorophenyl)propan-1-amine**.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a solid substance.[4]

- **Sample Preparation:** A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.[4]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.
- **Purity Indication:** A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[5]

- **Solution Preparation:** A known concentration of the amine is dissolved in a suitable solvent, typically water or a mixed solvent system like ethanol-water.[5]
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[6]
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[6]
- **Data Analysis:** A titration curve is constructed by plotting the pH of the solution against the volume of titrant added.
- **pKa Calculation:** The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.[7]

Solubility Determination

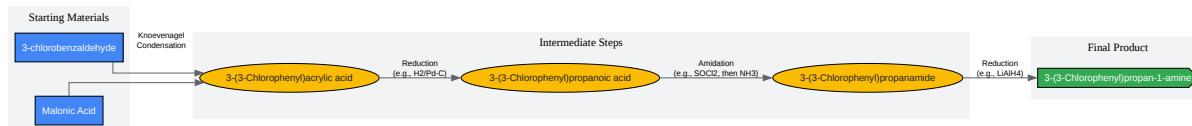
The solubility of a compound in various solvents is a critical parameter.

- Qualitative Assessment:
 - To a test tube containing a small, measured amount of the compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) in portions.
 - After each addition, the mixture is vigorously agitated.
 - Solubility is observed visually. The compound is classified as soluble, partially soluble, or insoluble.[8]
- Quantitative Measurement (Shake-Flask Method):
 - An excess amount of the solid compound is added to a known volume of the solvent in a flask.
 - The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove the undissolved solid.
 - The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

Synthesis Workflow

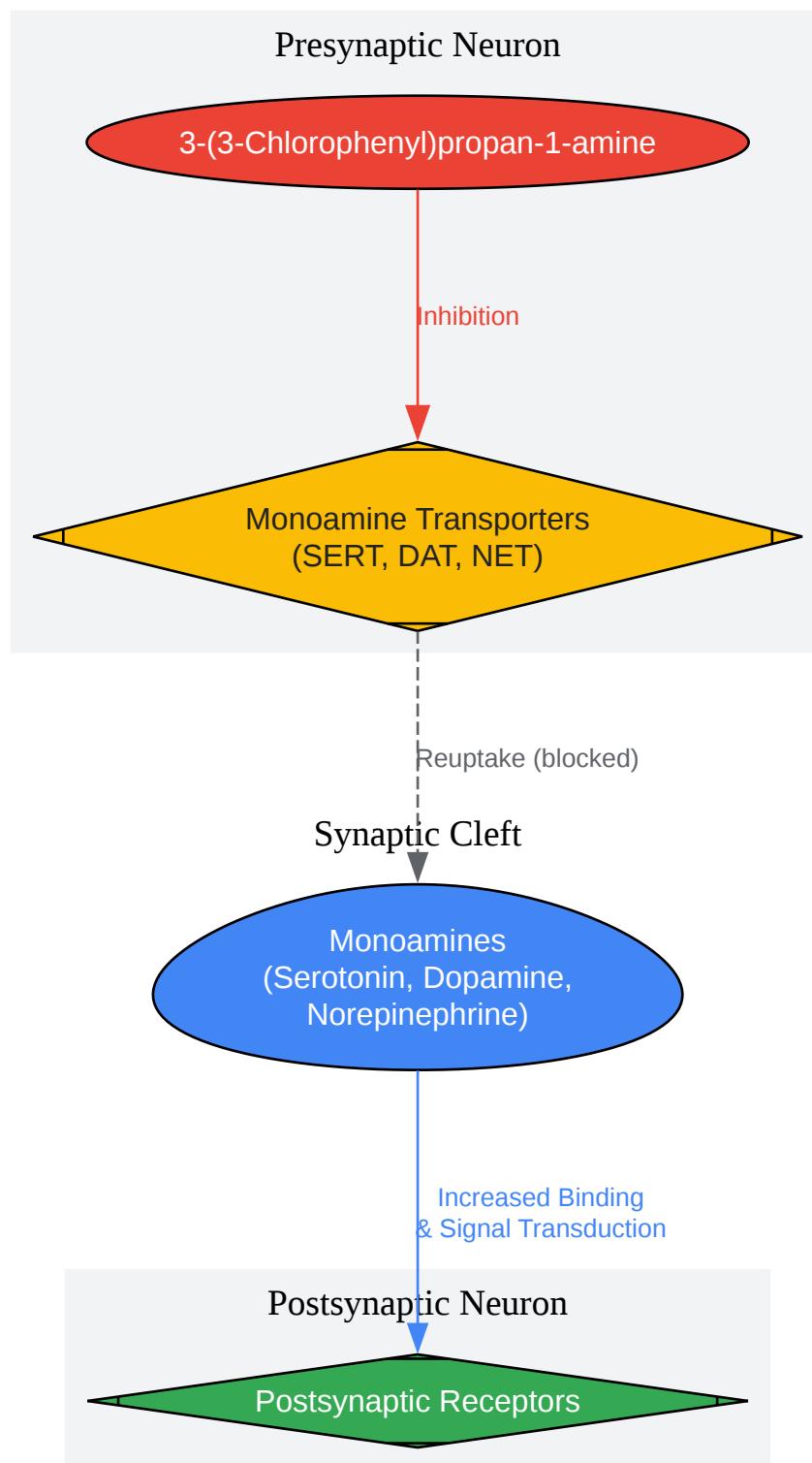
The following diagram illustrates a plausible synthetic route for **3-(3-Chlorophenyl)propan-1-amine**, based on common organic chemistry reactions.

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Caption: Plausible synthesis route for **3-(3-Chlorophenyl)propan-1-amine**.

Potential Mechanism of Action

Based on its structural similarity to known psychoactive compounds, **3-(3-Chlorophenyl)propan-1-amine** is hypothesized to act as a monoamine reuptake inhibitor. This potential mechanism is depicted below.

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Caption: Hypothesized mechanism of action as a monoamine reuptake inhibitor.

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